molecular formula C21H21N3O B6477846 (2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide CAS No. 2640980-66-9

(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide

Cat. No. B6477846
CAS RN: 2640980-66-9
M. Wt: 331.4 g/mol
InChI Key: KSRBVWPVEUASSP-FMIVXFBMSA-N
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Description

“1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine” is a compound with the molecular formula C14H18N4 . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR and NMR .


Physical And Chemical Properties Analysis

This compound has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials

Platinum(II) complexes play a crucial role in the development of organic light-emitting diodes (OLEDs). While iridium(III) complexes are more commonly studied, platinum(II) complexes offer intriguing properties. The combination of a Pt(II) core with organic ligands leads to diverse complexes, especially cyclometalated Pt(II) complexes. These complexes exhibit efficient luminescence and are used in OLEDs. The photophysical properties depend on the type of coordinating ligands, with bidentate ligands significantly enhancing luminescence .

Photovoltaic Devices and Phosphor Materials

Platinum-group metal complexes, including Pt(II) complexes, are essential for modern photovoltaic devices. Their unique properties make them valuable as phosphor materials. Pt(II) complexes, when combined with suitable ligands, exhibit interesting electronic and photophysical behavior. The fine-tuning of electronic parameters allows for efficient energy conversion in solar cells .

Antileishmanial Activity

A molecular docking study revealed that compounds related to “(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide” exhibit promising antileishmanial activity. Specifically, one of these compounds demonstrated better inhibition effects against Leishmania parasites .

Antioxidant Properties

Edaravone, a compound structurally related to “(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide,” is a free radical scavenger approved for treating amyotrophic lateral sclerosis (ALS). The antioxidant properties of these compounds make them relevant for various therapeutic applications .

Cytotoxicity and Cancer Research

Derivatives of similar pyrazole-containing compounds have demonstrated cytotoxic effects in cancer cell lines. For instance, compound 3i exhibited potent scavenging activity and could be explored further for potential anticancer applications .

Future Directions

The future directions for this compound could involve further exploration of its potential as a dipeptidylpeptidase 4 inhibitor for use as an antidiabetic agent .

properties

IUPAC Name

(E)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-24-20(14-16-23-24)19-10-7-18(8-11-19)13-15-22-21(25)12-9-17-5-3-2-4-6-17/h2-12,14,16H,13,15H2,1H3,(H,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBVWPVEUASSP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide

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